molecular formula C9H12O4 B1355444 Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 115913-32-1

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Cat. No. B1355444
M. Wt: 184.19 g/mol
InChI Key: TWMHLEILGHXLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a chemical compound with the molecular formula C9H12O4 . It is a derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is a starting material for polymers and a useful reagent for click chemistry and biological studies .


Synthesis Analysis

The synthesis of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has been described in several papers . The large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) have been reported by researchers at Enamine Ltd .


Molecular Structure Analysis

The molecular structure of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate consists of a bicyclo[1.1.1]pentane core with two carboxylate groups attached to it . The InChI code for this compound is 1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a solid at room temperature . It has a molecular weight of 184.19 . The compound should be stored in a dry place .

Scientific Research Applications

1. Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes

  • Summary of Application : This research explores the enantioselective C–H functionalization of Bicyclo[1.1.1]pentanes (BCPs) as a conceptually innovative strategy which provides access to chiral substituted BCPs .
  • Methods of Application : The study employed enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, to forge new C–C bonds at the tertiary position of a variety of BCPs .
  • Results or Outcomes : The work establishes that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .

2. Large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)

  • Summary of Application : This research focuses on the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) .

3. Synthesis and applications of highly functionalized 1-halo-3

  • Summary of Application : Bicyclo pentanes (BCPs) have shown particularly impressive results in this field as surrogates for 1,4-disubstituted arenes, tert -butyl, and alkyne groups, imparting desirable properties such as membrane permeability, solubility and metabolic stability .

4. Bicyclo[1.1.1]pentanes as Bioisosteres

  • Summary of Application : Bicyclo[1.1.1]pentanes (BCPs) have shown impressive results as surrogates for 1,4-disubstituted arenes, tert-butyl, and alkyne groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability .

4. Bicyclo[1.1.1]pentanes as Bioisosteres

  • Summary of Application : Bicyclo[1.1.1]pentanes (BCPs) have shown impressive results as surrogates for 1,4-disubstituted arenes, tert-butyl, and alkyne groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability .

Safety And Hazards

The safety information for Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMHLEILGHXLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555699
Record name Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

CAS RN

115913-32-1
Record name Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Citations

For This Compound
12
Citations
AB Shtarev, E Pinkhassik, MD Levin… - Journal of the …, 2001 - ACS Publications
Direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, obtained from [1.1.1]propellane prepared by an improved synthetic procedure, furnished esters of 14 of the 15 …
Number of citations: 53 pubs.acs.org
MD Levin, SJ Hamrock, P Kaszynski… - Journal of the …, 1997 - ACS Publications
Exhaustive direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate leads to dimethyl pentafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate (2) and hexafluorobicyclo[1.1.1]…
Number of citations: 38 pubs.acs.org
N Grover, M Cheveau, B Twamley… - Angewandte Chemie …, 2023 - Wiley Online Library
We report a two‐step approach to obtain synthetically versatile bicyclo[1.1.1]pentane (BCP) derivatives using Grignard reagents. This method allows the incorporation of BCP units in …
Number of citations: 1 onlinelibrary.wiley.com
ZJ Garlets, JN Sanders, H Malik, C Gampe, KN Houk… - Nature Catalysis, 2020 - nature.com
Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure. Despite the immense interest …
Number of citations: 50 www.nature.com
XY Cheng, FS Du, ZC Li - Journal of Polymer Science, 2023 - Wiley Online Library
3‐Disubstituted bicyclo[1.1.1]pentane (BCP) is a rigid, linear, non‐conjugated hydrocarbon unit that is usually transformed from [1.1.1]propellane. This unit has been introduced into …
Number of citations: 0 onlinelibrary.wiley.com
X Ma, L Nhat Pham - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …
Number of citations: 71 onlinelibrary.wiley.com
MD Levin, P Kaszynski, J Michl - Chemical Reviews, 2000 - ACS Publications
Highly strained yet remarkably stable, the bicyclo-[1.1. 1] pentane cage endows the derivatives of bicyclo-[1.1. 1] pentane (1, Chart 1), tricyclo [1.1. 1.01, 3] pentane ([1.1. 1] propellane, 2)…
Number of citations: 304 pubs.acs.org
MD Levin - 1997 - search.proquest.com
Synthesis and properties of partially and completely fluorinated bicyclo (1.1. 1) pentane derivatives are described. These compounds in many ways resemble the parent analogues, but …
Number of citations: 2 search.proquest.com
N Grover, MO Senge - Synthesis, 2020 - thieme-connect.com
The remarkable structural and electronic properties of rigid non-conjugated hydrocarbons afford attractive opportunities to design molecular building blocks for both medicinal and …
Number of citations: 26 www.thieme-connect.com
K Jelínková, A Závodná, J Kaleta… - The Journal of …, 2023 - ACS Publications
Novel binding motifs suitable for the construction of multitopic guest-based molecular devices (eg, switches, sensors, data storage, and catalysts) are needed in supramolecular …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.